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Compound of Interest

Compound Name: GS-443902 trisodium

Cat. No.: B10828260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
GS-443902, the trisodium salt of the active triphosphate metabolite of the antiviral prodrug

remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). This

document provides a comprehensive overview of the pharmacological profile of GS-443902,

detailing its mechanism of action, metabolic activation, and key in vitro and in vivo data. The

information is presented to support further research and development of this and similar

antiviral compounds.

Introduction
GS-443902 is a 1'-cyano-substituted adenosine nucleotide analogue that serves as the

pharmacologically active moiety of the FDA-approved antiviral drug, remdesivir.[1][2] As the

active form, GS-443902 directly interacts with viral machinery to halt replication. Understanding

its detailed pharmacological profile is crucial for optimizing its therapeutic use and for the

development of next-generation antiviral agents. The trisodium salt form of GS-443902 is a

stable version of the compound, retaining the same biological activity as the free acid and is

often used in research settings.[3]
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GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a

critical enzyme for the replication of many RNA viruses.[3][4] It mimics the natural substrate,

adenosine triphosphate (ATP), and is incorporated into the nascent viral RNA strand.[1][4]

Following its incorporation, GS-443902 induces premature termination of RNA synthesis,

thereby preventing the production of new viral genomes.[3] For SARS-CoV-2, it has been

shown that after incorporation of GS-443902 (as remdesivir monophosphate), the RdRp adds

three more nucleotides before stalling.[3]

Metabolic Activation
GS-443902 is not administered directly due to its charge and inability to efficiently cross cell

membranes. Instead, it is formed intracellularly from its prodrugs, remdesivir (GS-5734) or the

parent nucleoside GS-441524.

From Remdesivir
Remdesivir, a phosphoramidate prodrug, is designed to efficiently enter host cells. Once inside,

it undergoes a multi-step enzymatic conversion to generate GS-443902. This process involves:

Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CatA) hydrolyze remdesivir to its

alanine intermediate metabolite.

Phosphoramidate Cleavage: Histidine triad nucleotide-binding protein 1 (HINT1) cleaves the

phosphoramidate bond to yield the monophosphate form.

Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the

diphosphate and finally to the active triphosphate, GS-443902.[1]

From GS-441524
GS-441524, the parent nucleoside of remdesivir, can also be taken up by cells and converted

to GS-443902. This pathway involves a three-step phosphorylation by cellular nucleoside

kinases.[5] The initial phosphorylation to the monophosphate is considered the rate-limiting

step in this pathway.[4]
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Metabolic activation pathways of Remdesivir and GS-441524 to GS-443902.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GS-443902 and its precursors.

Table 1: In Vitro Inhibition of Viral RdRp by GS-443902
Virus Target Assay Type IC50 (µM) Reference

Respiratory Syncytial

Virus (RSV) RdRp
Biochemical 1.1 [3]

Hepatitis C Virus

(HCV) RdRp
Biochemical 5 [3]

SARS-CoV-2 RdRp Biochemical 0.032 [6]

Table 2: Intracellular Concentrations of GS-443902
following Prodrug Incubation
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Prodrug
(Concentrat
ion)

Cell Line
Incubation
Time (h)

Cmax
(pmol/millio
n cells)

t1/2 (h) Reference

Remdesivir (1

µM)
Macrophages 72 300 - [3]

Remdesivir (1

µM)
HMVEC 72 110 - [3]

Remdesivir (1

µM)
HeLa 72 90 - [3]

Remdesivir

(10 mg/kg, i.v.

in rhesus

monkeys)

PBMCs - - 14 [3]

Experimental Protocols
In Vitro RdRp Inhibition Assay (General Protocol)
This protocol describes a general workflow for determining the IC50 of GS-443902 against a

viral RdRp.

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-

HCl), salts (e.g., MgCl2, KCl), a reducing agent (e.g., DTT), the purified viral RdRp enzyme,

a synthetic RNA template-primer, and the four natural ribonucleoside triphosphates (ATP,

GTP, CTP, UTP), one of which is typically radiolabeled or fluorescently tagged for detection.

Inhibitor Addition: GS-443902 trisodium is serially diluted and added to the reaction

mixtures at various concentrations.

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or

the NTPs and incubated at a specific temperature (e.g., 30-37°C) for a defined period.

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g.,

EDTA).
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Product Analysis: The newly synthesized RNA products are separated from the

unincorporated nucleotides, typically by gel electrophoresis.

Data Analysis: The amount of incorporated radiolabel or fluorescence is quantified for each

inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme

activity by 50%, is then calculated by fitting the data to a dose-response curve.
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General workflow for an in vitro RdRp inhibition assay.
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Intracellular GS-443902 Quantification by LC-MS/MS
This protocol outlines the steps for measuring the intracellular concentration of GS-443902.

Cell Culture and Treatment: Adherent or suspension cells are cultured under standard

conditions. The cells are then incubated with the prodrug (remdesivir or GS-441524) for a

specified time course.

Cell Harvesting and Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and

then lysed to release the intracellular contents. A common method is to use ice-cold 70%

methanol.[4] An internal standard is typically added at this stage to control for extraction

efficiency and matrix effects.

Extraction: The cell lysate is incubated at a low temperature (e.g., -20°C) to precipitate

proteins and other macromolecules. The mixture is then centrifuged, and the supernatant

containing the small molecule metabolites is collected.

Sample Preparation: The supernatant is dried under vacuum and the residue is reconstituted

in a buffer suitable for LC-MS/MS analysis.

LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography-

tandem mass spectrometry (LC-MS/MS) system.

Liquid Chromatography: The analytes are separated on a suitable column (e.g., a C18

reversed-phase column with an ion-pairing agent) using a gradient elution.

Tandem Mass Spectrometry: The mass spectrometer is operated in multiple reaction

monitoring (MRM) mode to specifically detect and quantify GS-443902 and the internal

standard based on their unique parent and fragment ion masses.

Data Analysis: A standard curve is generated using known concentrations of GS-443902
trisodium. The concentration of GS-443902 in the cell extracts is then determined by

comparing its peak area to that of the internal standard and interpolating from the standard

curve. The final concentration is typically normalized to the number of cells.
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Workflow for intracellular GS-443902 quantification by LC-MS/MS.

Conclusion
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GS-443902 trisodium is a potent viral RdRp inhibitor and the active form of the antiviral drug

remdesivir. Its mechanism of action is well-characterized, and its intracellular formation from its

prodrugs has been elucidated. The quantitative data and experimental protocols provided in

this guide offer a solid foundation for researchers in the field of antiviral drug discovery and

development. Further studies to explore the pharmacokinetics and pharmacodynamics of GS-

443902 in different viral and cellular contexts will be invaluable for the development of more

effective and broad-spectrum antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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